(3R)-3-Amino-1,4,4-trimethylpyrrolidin-2-one
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Overview
Description
(3R)-3-Amino-1,4,4-trimethylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring an amino group and three methyl groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-1,4,4-trimethylpyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-dimethyl-1,3-propanediol and ammonia.
Cyclization: The key step involves the cyclization of the starting materials to form the pyrrolidinone ring. This can be achieved through a cyclization reaction under acidic or basic conditions.
Amination: The introduction of the amino group at the 3-position is achieved through an amination reaction. This step may involve the use of reagents such as ammonia or amines under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-1,4,4-trimethylpyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinone derivatives.
Scientific Research Applications
(3R)-3-Amino-1,4,4-trimethylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound’s biological activity is investigated for potential therapeutic applications.
Industrial Applications: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-1,4,4-trimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The amino group and the pyrrolidinone ring play crucial roles in its binding to target molecules. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-1,4,4-trimethylpyrrolidin-2-one: can be compared with other pyrrolidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of three methyl groups, which influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C7H14N2O |
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Molecular Weight |
142.20 g/mol |
IUPAC Name |
(3R)-3-amino-1,4,4-trimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-7(2)4-9(3)6(10)5(7)8/h5H,4,8H2,1-3H3/t5-/m0/s1 |
InChI Key |
WUUHROTVELGTAY-YFKPBYRVSA-N |
Isomeric SMILES |
CC1(CN(C(=O)[C@@H]1N)C)C |
Canonical SMILES |
CC1(CN(C(=O)C1N)C)C |
Origin of Product |
United States |
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